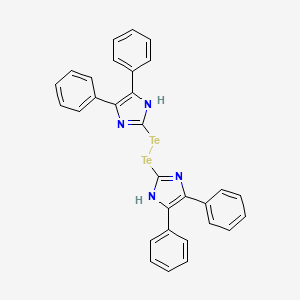
2,2'-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is a complex organic compound that features a ditellane core linked to two imidazole rings, each substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings are synthesized through the reaction of benzil with ammonium acetate in the presence of a suitable solvent, such as acetic acid. This reaction forms 4,5-diphenyl-1H-imidazole.
Introduction of the Ditellane Core: The ditellane core is introduced by reacting tellurium tetrachloride with a suitable reducing agent, such as sodium borohydride, to form ditelluride. This intermediate is then coupled with the imidazole rings to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) can undergo various types of chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which can break the ditellane bond.
Substitution: The phenyl groups on the imidazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products
Oxidation Products: Oxidized tellurium species.
Reduction Products: Reduced tellurium species and imidazole derivatives.
Substitution Products: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of tellurium-containing compounds and their redox properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress and related diseases.
Mechanism of Action
The mechanism of action of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The tellurium atoms in the compound can interact with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: A compound with a similar structure but containing an ethene core instead of a ditellane core.
2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: A compound with a benzene core and similar imidazole substitution.
Uniqueness
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is unique due to the presence of the ditellane core, which imparts distinct redox properties and potential biological activities not found in similar compounds
Properties
CAS No. |
671817-75-7 |
|---|---|
Molecular Formula |
C30H22N4Te2 |
Molecular Weight |
693.7 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)ditellanyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C30H22N4Te2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34) |
InChI Key |
NHGFRDZISMEYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)[Te][Te]C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)

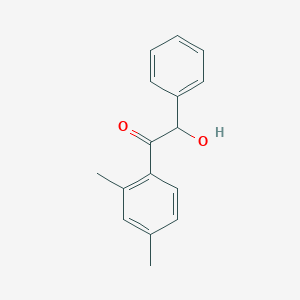
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
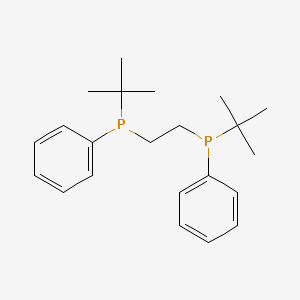
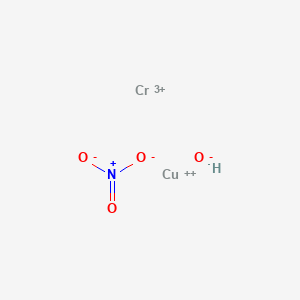
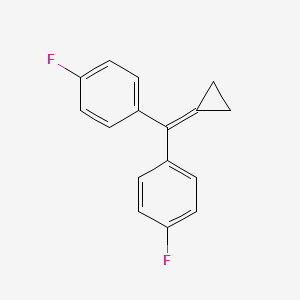
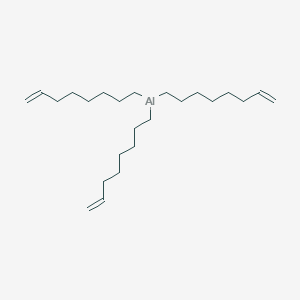

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)


